![molecular formula C13H12BrN3O3S B6081881 4-bromo-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide](/img/structure/B6081881.png)
4-bromo-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C₁₃H₁₂BrN₃O₃S. It is characterized by the presence of a bromine atom, a hydrazinecarbonyl group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-(hydrazinecarbonyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinecarbonyl group can undergo oxidation to form corresponding azides or reduction to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides.
Oxidation and Reduction Reactions: Products include azides or amines.
Coupling Reactions: Products include biaryl compounds
Scientific Research Applications
4-bromo-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzenesulfonamide moiety may also interact with specific receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide: Characterized by the presence of a bromine atom and a hydrazinecarbonyl group.
4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.
4-fluoro-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide: Similar structure but with a fluorine atom instead of bromine
Uniqueness
This compound is unique due to the presence of the bromine atom, which can participate in specific substitution and coupling reactions that are not as readily achievable with chlorine or fluorine analogs. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
4-bromo-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3S/c14-9-5-7-10(8-6-9)21(19,20)17-12-4-2-1-3-11(12)13(18)16-15/h1-8,17H,15H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHCZVNDYIFOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.